molecular formula C10H13N B1209702 6-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 91-61-2

6-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1209702
CAS RN: 91-61-2
M. Wt: 147.22 g/mol
InChI Key: XOKMRXSMOHCNIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives involves various strategies, including the Pictet-Spengler cyclization, which is a prevalent method for synthesizing tetrahydroquinoline derivatives. A notable approach is the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, which efficiently synthesizes various tetrahydroquinoline derivatives with cis selectivity (Zhang & Li, 2002). Moreover, the synthesis from phenylethylamine through acetylation, cyclization, and reduction processes has been improved, yielding the desired compounds with higher efficiency and fewer by-products (Shao Ying-lu, 2007).

Molecular Structure Analysis

X-ray crystallography and vibrational spectroscopy studies have provided detailed insights into the molecular structure of tetrahydroquinoline derivatives. The structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established by X-ray crystallography, highlighting the stereochemistry and molecular conformation (Argay et al., 1995). Additionally, density functional theory (DFT) calculations and vibrational spectra have been used to analyze the solid-phase FTIR and Raman spectra of 6-methyl-1,2,3,4-tetrahydroquinoline, providing a comprehensive understanding of its molecular structure (Krishnakumar et al., 2008).

Scientific Research Applications

Antifungal Properties

  • Synthesis and Evaluation : Research on 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines derivatives revealed their potential as antifungal agents. The synthesis involved a two-step process, leading to compounds that demonstrated activity against clinically important fungi, including dermatophytes (Bohórquez, Kouznetsov, & Zacchino, 2015).

Catalysis and Asymmetric Hydrogenation

  • Chiral Cationic Ruthenium Catalysts : Studies have shown the effectiveness of chiral cationic η(6)-arene-N-tosylethylenediamine-Ru(II) complexes in the asymmetric hydrogenation of quinolines, producing 1,2,3,4-tetrahydroquinolines with high enantioselectivity. This method is applicable for synthesizing biologically active tetrahydroquinolines (Wang et al., 2011).

NF-κB Inhibition and Cytotoxicity

  • Novel Scaffolds as NF-κB Inhibitors : A series of 1,2,3,4-tetrahydroquinoline derivatives were identified as potent inhibitors of NF-κB transcriptional activity. These compounds also exhibited significant cytotoxicity against various human cancer cell lines, marking them as promising candidates for cancer therapy (Jo et al., 2016).

Neuroprotection and Antidepressant Activity

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline : This compound, closely related to 6-Methyl-1,2,3,4-tetrahydroquinoline, has shown significant neuroprotective activity and potential as an antidepressant-like agent. It interacts with dopamine receptors and inhibits monoamine oxidase enzymes, suggesting its efficacy in depression therapy (Możdżeń et al., 2019).

Chemosensors for Metal Ion Detection

  • Selective Recognition of Pd2+ Ions : Novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline have been developed for the selective identification of Pd2+ ions. These sensors exhibit fluorescence turn-off performances, providing a method for detecting toxic Pd2+ ions in environmental and biological samples (Shally et al., 2020).

Future Directions

: Enamine: 6-methyl-1,2,3,4-tetrahydroquinoline : Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline : [Theoretical Study on the Characterization of 6-Methyl 1,2,3,4-Tetrahydroquinoline Using Quantum Mechanical Calculation Methods](https://www.researchgate.net/profile/Cabir-Terzioglu/publication/265931914_THEORETICAL_STUDY_ON_THE_CHARACTERIZATION_OF_6-METHYL_1234-TETRAHYDROQUINOLINE_USING_QUANTUM_MECHANICAL_CALCULATION_METHODS/links/54d348680cf2b0c6146d462f/THEORETICAL-STUDY-ON-THE-CHARACTERIZATION-OF-6-METHYL-1-2-3-4-TETRAHYDROQUINOLINE-USING-QUANTUM-M

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMRXSMOHCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047444
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
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Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydroquinoline

CAS RN

91-61-2
Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
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Record name Quinoline, 1,2,3,4-tetrahydro-6-methyl-
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Record name 6-Methyl-1,2,3,4-tetrahydroquinoline
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Record name 1,2,3,4-tetrahydro-6-methylquinoline
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Record name 1,2,3,4-TETRAHYDRO-6-METHYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
121
Citations
Y Zalaoglu, A Ulgen, C Terzioglu, G Yildirim - Fen Bilimleri Dergisi, 2010 - researchgate.net
THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS Page 1 SAÜ. Fen Bilimleri …
Number of citations: 24 www.researchgate.net
PM Draper, DB MacLean - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The mass spectra of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline have been recorded. The spectra of the 1-d 1 , 2,2-d 2 , 3,3-d 2 , and 4,4-d 2 analogues of 1,2,3,4-…
Number of citations: 26 cdnsciencepub.com
V Krishnakumar, N Prabavathi… - Spectrochimica Acta Part A …, 2008 - Elsevier
The solid phase FTIR and Raman spectra of 6-methyl 1,2,3,4-tetrahydroquinoline (MTHQ) have been recorded in the regions 4000–100 and 3500–100cm −1 , respectively. The spectra …
Number of citations: 15 www.sciencedirect.com
CAR Baxter, HC Richards - Journal of Medicinal Chemistry, 1971 - ACS Publications
The synthesis and structure-activity relationships of a novel series of schistosomicidal 2-aminomethyl-l, 2, 3, 4-tetrahydroquinoline derivatives (V) are described. The activity pattern of …
Number of citations: 47 pubs.acs.org
CL Francis, NM Williamson, AD Ward - Synthesis, 2004 - thieme-connect.com
4-Substituted anilines react with 1-methoxymethyl-1-butyl-3-trimethysilylpropargyl chloride but not with 1, 1-dibutyl-3-trimethylsilylpropargyl chloride, to form the corresponding …
Number of citations: 9 www.thieme-connect.com
B Kaye, NM Woolhouse - Xenobiotica, 1972 - Taylor & Francis
1. The metabolism of a new schistosomicide, 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, was investigated in the mouse, rat, rabbit and rhesus monkey. 2. All …
Number of citations: 26 www.tandfonline.com
SK Moromi, S Siddiki, K Kon, T Toyao, K Shimizu - Catalysis today, 2017 - Elsevier
Pt metal nanoparticles loaded on various supports and carbon-supported various metal catalysts are tested for dehydrogenation of 6-methyl-1,2,3,4- tetrahydroquinoline to 6-methyl-…
Number of citations: 37 www.sciencedirect.com
A Alvanipour, LD Kispert - Journal of molecular catalysis, 1988 - Elsevier
Naphthalene (II), quinoline (III), isoquinoline (IV), 6-methylquinoline (V) and 2-methylquinoline (VI) can be hydrogenated selectively to form 1,2,3,4-tetrahydronaphthalene (VII) (100% …
Number of citations: 22 www.sciencedirect.com
MA Esteruelas, V Lezáun, A Martínez, M Oliván… - …, 2017 - ACS Publications
The preparation of new osmium hydride complexes, starting from OsH 6 (P i Pr 3 ) 2 (1) and OsH 2 Cl 2 (P i Pr 3 ) 2 (2), and their catalytic activity in acceptorless dehydrogenative …
Number of citations: 52 pubs.acs.org
LD Kispert - 1988 - osti.gov
Naphthalene (II), quinoline (III), isoquinoline (IV), 6-methylquinoline (V) and 2-methylquinoline (VI) can be hydrogenated selectively to form 1,2,3,4-tetrahydronaphthalene (VII) (100% …
Number of citations: 0 www.osti.gov

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